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Compound of Interest

Compound Name: AMYL-2-METHYLBUTYRATE

Cat. No.: B1585465

This guide provides an in-depth analysis of the spectroscopic data for amyl-2-methylbutyrate
(also known as isoamyl 2-methylbutanoate or 3-methylbutyl 2-methylbutanoate), a key
fragrance and flavor compound. Designed for researchers, scientists, and professionals in drug
development, this document offers a detailed exploration of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific
principles.

Introduction

Amyl-2-methylbutyrate (C10H2002) is an ester recognized for its characteristic fruity aroma,
often described as apple- or apricot-like. Its molecular structure and purity are critical for its
application in various industries. Spectroscopic techniques are indispensable tools for the
unambiguous identification and characterization of such organic compounds, providing a
detailed fingerprint of their molecular architecture.[1][2] This guide delves into the interpretation
of 1H NMR, 13C NMR, IR, and MS data, explaining the causal relationships between the
molecular structure of amyl-2-methylbutyrate and its spectral features.

The structural formula of amyl-2-methylbutyrate is presented below, with atoms numbered for
clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of amyl-2-methylbutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique that provides detailed information about the carbon-
hydrogen framework of a molecule.[3]

'H NMR Spectroscopy

The *H NMR spectrum of amyl-2-methylbutyrate is predicted to exhibit distinct signals
corresponding to the different proton environments in the molecule. The chemical shifts are
influenced by the electronegativity of the neighboring atoms and the overall electronic
environment.

Predicted *H NMR Data

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (ppm)
H-1, H-1' (CHs of ethyl _
~0.9 Triplet 3H
group)
H-10 (CHs of
~1.1 Doublet 3H
methylbutyrate)
H-2 (CH: of ethyl ]
~1.4-1.6 Multiplet 2H
group)
H-6, H-7 (CHz of _
) ~1.5 Multiplet 2H
isoamyl group)
H-8, H-9 (CHs of
) ~0.9 Doublet 6H
isoamyl group)
H-5 (CH of isoamyl _
~1.7 Multiplet 1H
group)
H-3 (CH of _
~2.3 Multiplet 1H
methylbutyrate)
H-4 (OCH:z of isoamyl ]
~4.1 Triplet 2H

group)

Interpretation:
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e The protons on the methyl groups (H-1, H-8, H-9, and H-10) are expected to appear in the
upfield region (~0.9-1.1 ppm) due to their shielded environment.

e The methylene protons (H-2, H-6, and H-7) and the methine protons (H-3 and H-5) will
resonate in the range of ~1.4-2.3 ppm.

e The methylene protons adjacent to the ester oxygen (H-4) are significantly deshielded and
are therefore expected to appear at a lower field (~4.1 ppm).

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.

Predicted 3C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C-1, C-8, C-9, C-10 (Methyl carbons) ~11-25
C-2, C-6, C-7 (Methylene carbons) ~25-38
C-3, C-5 (Methine carbons) ~34-42
C-4 (OCHz carbon) ~63
C=0 (Carbonyl carbon) ~176
Interpretation:

e The aliphatic carbons appear in the upfield region of the spectrum.

e The carbon atom of the methylene group attached to the ester oxygen (C-4) is deshielded
and appears at a lower field.

e The carbonyl carbon (C=0) is the most deshielded carbon and resonates at the lowest field.

[4][5]

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.bartleby.com/questions-and-answers/13c-nmr-of-isoamyl-alcohol-200-180-160-140-120-100-ppm-09-0-80-60.970-50-60-40-8-20-0-41.750-0-24.83/b412b572-4566-4fdd-8427-d0fc46cb0458
https://www.chemicalbook.com/SpectrumEN_106-27-4_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Characteristic IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
~2960-2870 Strong C-H (alkane) stretching
~1735 Strong C=0 (ester) stretching
~1170 Strong C-O (ester) stretching

Interpretation:

The IR spectrum is dominated by a strong absorption band around 1735 cm~1, which is
characteristic of the C=0 stretching vibration of the ester functional group. The spectrum also
shows strong C-H stretching vibrations in the 2960-2870 cm~1 region, corresponding to the
alkyl groups, and a strong C-O stretching band around 1170 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. The mass spectrum of amyl-2-methylbutyrate is
obtained by electron ionization (El).

Key Fragmentation Data
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miz Relative Intensity Proposed Fragment
172 Low [M]* (Molecular ion)

103 High [CH3CH2CH(CH3)C(0)O]*
85 Moderate [CH3CH2CH(CH3)CO]*

71 High [CH2(CH2)2CH(CHs)2]*

57 High [CH3CH2CH(CH3)]*

43 High [CH(CH3)2]*

Interpretation:

The molecular ion peak at m/z 172 is expected to be of low intensity. The fragmentation pattern
is characterized by the cleavage of the ester group. The base peak is often observed at m/z 71,
corresponding to the isopentyl cation. Other significant fragments arise from the cleavage of
the acyl group and subsequent rearrangements.

[C5H90]+ [C4H9

( - *COOCH(CHs3)CH2CHs
[CsHu]+ - C2Ha [CsH7]*
m/z 71 miz =43

Click to download full resolution via product page
Caption: Proposed fragmentation pathway of amyl-2-methylbutyrate.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of amyl-2-methylbutyrate is dissolved in a deuterated solvent, typically chloroform-d
(CDCls), containing a small amount of tetramethylsilane (TMS) as an internal standard. *H and
13C NMR spectra are recorded on a high-resolution NMR spectrometer.
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Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for
analysis.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, where it is vaporized and bombarded with
a beam of high-energy electrons.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of
amyl-2-methylbutyrate. The combination of NMR, IR, and MS techniques allows for the
unambiguous confirmation of its molecular structure and can be utilized for quality control and
purity assessment in various applications. The detailed interpretation of the spectral features
offers valuable insights for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Spectroscopic Signature of Amyl-2-Methylbutyrate:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585465#spectroscopic-data-of-amyl-2-
methylbutyrate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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